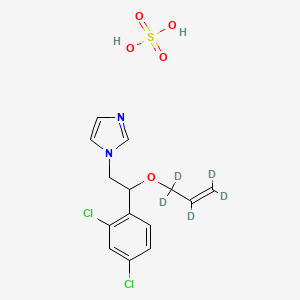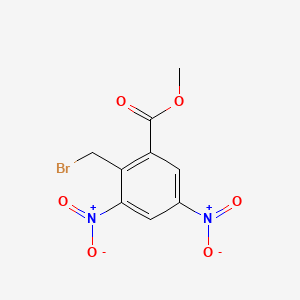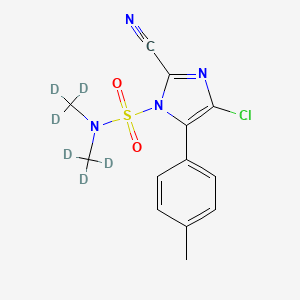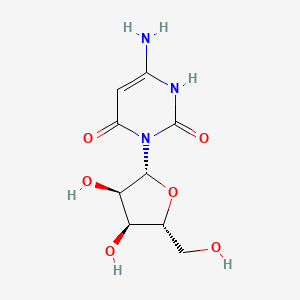
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride is a deuterated form of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride. It is a piperidine derivative and a well-known dopaminergic neurotoxin. This compound is primarily used in scientific research to study Parkinson’s disease due to its ability to induce Parkinsonian symptoms in animal models .
Méthodes De Préparation
The synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride involves the deuteration of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Deuteration: The compound is then subjected to deuteration using deuterium gas or deuterated reagents under specific reaction conditions to replace hydrogen atoms with deuterium.
Hydrochloride Formation: Finally, the deuterated compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Analyse Des Réactions Chimiques
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 1-Methyl-4-phenylpyridinium (MPP+), which is the active neurotoxic metabolite.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like monoamine oxidase B for oxidation and reducing agents for reduction reactions. The major product formed from the oxidation reaction is 1-Methyl-4-phenylpyridinium (MPP+) .
Applications De Recherche Scientifique
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride has several scientific research applications:
Neurological Research: It is extensively used to create animal models of Parkinson’s disease to study the disease’s pathology and potential treatments.
Behavioral Studies: Researchers use this compound to study behavioral impairments correlated with neurochemical deficits.
Neuroprotection Studies: It is used to investigate the effects of various neuroprotective agents and treatments on dopaminergic neurons.
Oxidative Stress Studies: The compound is used to study the role of oxidative stress in neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride involves its metabolism to 1-Methyl-4-phenylpyridinium (MPP+). This metabolite inhibits mitochondrial complex I, leading to mitochondrial dysfunction, ATP depletion, and increased oxidative stress. These effects result in the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the symptoms of Parkinson’s disease .
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride is unique due to its deuterated form, which provides stability and allows for specific isotopic studies. Similar compounds include:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride: The non-deuterated form, commonly used in similar research applications.
6-Hydroxydopamine Hydrochloride: Another neurotoxin used to study Parkinson’s disease.
Rotenone: A naturally occurring compound used to induce Parkinsonian symptoms in research.
These compounds share similar applications in neurological research but differ in their specific mechanisms of action and metabolic pathways.
Propriétés
Numéro CAS |
1794811-11-2 |
|---|---|
Formule moléculaire |
C12H16ClN |
Poids moléculaire |
214.748 |
Nom IUPAC |
1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-7H,8-10H2,1H3;1H/i2D,3D,4D,5D,6D; |
Clé InChI |
KOWJANGMTAZWDT-CERKJNTMSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=CC=C2.Cl |
Synonymes |
1,2,3,6-Tetrahydro-1-methyl-4-(phenyl-d5)pyridine Hydrochloride; MPTP-d5 Hydrochloride; NSC 139654-d5 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid](/img/structure/B586566.png)
![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)
![[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B586569.png)
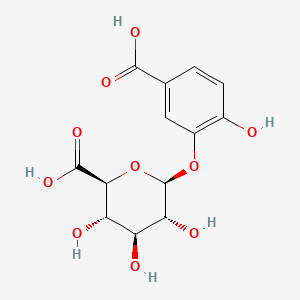
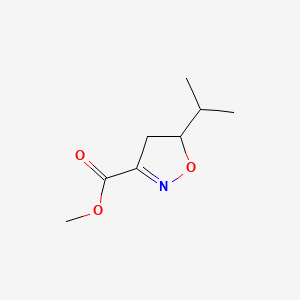


![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)
